molecular formula C16H21N3O5S B2954619 3-[1-ethyl-5-(morpholine-4-sulfonyl)-1H-1,3-benzodiazol-2-yl]propanoic acid CAS No. 790270-67-6

3-[1-ethyl-5-(morpholine-4-sulfonyl)-1H-1,3-benzodiazol-2-yl]propanoic acid

Cat. No. B2954619
M. Wt: 367.42
InChI Key: RZPZGHAHMZPQCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-[1-ethyl-5-(morpholine-4-sulfonyl)-1H-1,3-benzodiazol-2-yl]propanoic acid” is a chemical compound with the molecular formula C16H21N3O5S . It has a molecular weight of 367.42 . The compound is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C16H21N3O5S/c1-2-19-14-4-3-12 (25 (22,23)18-7-9-24-10-8-18)11-13 (14)17-15 (19)5-6-16 (20)21/h3-4,11H,2,5-10H2,1H3, (H,20,21) . This code provides a detailed representation of the molecule’s structure, including the arrangement of atoms and bonds.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available sources .

Scientific Research Applications

Enzymatic Synthesis of Building Blocks

Compounds with morpholine-4-sulfonyl groups have been utilized in enzymatic processes to create chiral building blocks for the synthesis of renin inhibitors. For example, ethyl 2-benzyl-3-[[1-methyl-1-((morpholin-4-yl)carbonyl)ethyl]sulfonyl] propionate was enantioselectively hydrolyzed to produce (S)-acids, which serve as precursors for renin inhibitors. This demonstrates the compound's utility in producing highly selective and active pharmaceutical ingredients (Doswald et al., 1994).

Antimicrobial Agent Synthesis

The morpholine moiety, a component of 3-[1-ethyl-5-(morpholine-4-sulfonyl)-1H-1,3-benzodiazol-2-yl]propanoic acid, has been incorporated into the design and synthesis of new 1,2,4-triazole derivatives as antimicrobial agents. These derivatives have shown promise in screening for antimicrobial activities, highlighting the potential of the morpholine-4-sulfonyl group in contributing to bioactive compound development (Sahin et al., 2012).

Catalysis and Synthesis

Morpholine-based compounds are also used as catalysts in chemical synthesis. For instance, morpholinium hydrogen sulfate, an ionic liquid, has been employed as an efficient catalyst for the synthesis of multi-substituted imidazoles, demonstrating the utility of morpholine derivatives in facilitating chemical reactions under solvent-free conditions. This application underscores the compound's role in enhancing reaction efficiency and environmental sustainability in chemical synthesis (Marzouk et al., 2016).

Pharmaceutical Research

Research into molecules featuring the morpholine-4-sulfonyl group extends into pharmaceutical development, where such compounds are explored for their therapeutic potential. For example, compounds with morpholine moieties have been investigated for their antitumor properties, highlighting the potential of these molecules in cancer research and the development of new anticancer agents (Horishny et al., 2020).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or in contact with skin . It can also cause eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

3-(1-ethyl-5-morpholin-4-ylsulfonylbenzimidazol-2-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O5S/c1-2-19-14-4-3-12(25(22,23)18-7-9-24-10-8-18)11-13(14)17-15(19)5-6-16(20)21/h3-4,11H,2,5-10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZPZGHAHMZPQCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)S(=O)(=O)N3CCOCC3)N=C1CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>55.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID85269477
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3-[1-ethyl-5-(morpholine-4-sulfonyl)-1H-1,3-benzodiazol-2-yl]propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.